2-Ethylhexanoic anhydride
Overview
Description
2-Ethylhexanoic anhydride is an organic compound with the molecular formula C16H30O3. It is derived from 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic anhydride is typically synthesized through the dehydration of 2-ethylhexanoic acid. This process involves the removal of water molecules from the acid, often using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under controlled temperature conditions to ensure the efficient formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar dehydration methods. The process involves the continuous removal of water to drive the reaction towards the formation of the anhydride. Industrial production may also involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-ethylhexanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of amines and may require heating to facilitate the reaction.
Major Products:
Hydrolysis: Produces 2-ethylhexanoic acid.
Alcoholysis: Produces esters of 2-ethylhexanoic acid.
Aminolysis: Produces amides of 2-ethylhexanoic acid.
Scientific Research Applications
2-Ethylhexanoic anhydride is used in various scientific research applications, including:
Chemistry: Utilized as a reagent in organic synthesis and as a precursor for the preparation of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Used in the production of plasticizers, lubricants, and coatings due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group.
Comparison with Similar Compounds
2-Ethylhexanoic acid: The parent compound from which 2-ethylhexanoic anhydride is derived.
Acetic anhydride: Another anhydride commonly used in organic synthesis.
Phthalic anhydride: Used in the production of plasticizers and resins.
Uniqueness: this compound is unique due to its branched structure, which imparts different reactivity and physical properties compared to linear anhydrides. Its ability to form stable esters and amides makes it valuable in various industrial applications.
Properties
IUPAC Name |
2-ethylhexanoyl 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCUVQDVRZTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957985 | |
Record name | 2-Ethylhexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36765-89-6 | |
Record name | Hexanoic acid, 2-ethyl-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36765-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexanoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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